1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6OS/c27-19(25-12-9-14-3-1-2-4-16(14)25)13-28-18-6-5-17-22-23-20(26(17)24-18)15-7-10-21-11-8-15/h1-8,10-11H,9,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOENFUHODGYUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone typically involves multiple steps, starting with the preparation of the indoline core. This can be achieved through the Fischer indole synthesis or the Biltz synthesis. The indoline core is then reacted with appropriate reagents to introduce the triazolopyridazine moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and aprotic solvents can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Industry: Its unique chemical structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Research Findings and Implications
- Epigenetic Modulation : Triazolopyridazines like AZD5153 are established bromodomain inhibitors; the pyridin-4-yl substituent in the target compound may favor interactions with BRD4’s acetyl-lysine binding site .
- Metabolic Stability : Indoline’s aromatic system may reduce CYP450-mediated oxidation compared to morpholinyl or piperidyl analogs, as evidenced by similar compounds .
Biological Activity
The compound 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of indoline derivatives with triazole and pyridazine moieties. The structural formula can be represented as follows:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H17N5S |
| Molecular Weight | 351.43 g/mol |
| CAS Number | Not Available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the triazole and pyridazine rings enhances its affinity for enzyme binding sites, particularly those involved in cancer pathways.
Anticancer Properties
Several studies have evaluated the anticancer potential of similar triazole derivatives. For instance, compounds with triazolo-pyridazine structures have shown significant inhibition against c-Met kinase, which is overexpressed in various cancers. The inhibition values (IC50) for these compounds ranged from 0.090 μM to 2.73 μM against cancer cell lines such as A549, MCF-7, and HeLa .
Enzyme Inhibition
The compound's triazole component is known for its ability to form hydrogen bonds with active sites on enzymes, enhancing its inhibitory effects on enzymes such as aromatase and carbonic anhydrase . This suggests a broad spectrum of potential therapeutic applications beyond oncology.
Case Studies
- Cytotoxicity Assessment : A recent study reported that a derivative structurally similar to our compound exhibited moderate cytotoxicity across several cancer cell lines. The most effective derivative showed an IC50 value of 1.06 ± 0.16 μM against A549 cells, indicating strong potential for further development as an anticancer agent .
- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to the active sites of targeted enzymes, suggesting a mechanism through which it could exert its biological activity. The free binding energy calculations indicated favorable interactions between the compound and the enzyme targets .
Pharmacological Implications
The diverse biological activities demonstrated by this compound suggest its potential use in treating various diseases, particularly cancer. Its ability to inhibit specific kinases and enzymes positions it as a candidate for drug development.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(Indolin-1-yl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone?
- Methodological Answer : The compound’s synthesis can be approached via multi-step heterocyclic coupling. Key steps include:
- Thioether bond formation : Reacting a thiol-containing triazolopyridazine intermediate with a halogenated indolinone derivative under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
- Triazolo[4,3-b]pyridazine core assembly : Cyclization of pyridazine precursors with nitrile imines or via palladium-catalyzed cross-coupling to introduce the pyridin-4-yl substituent .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Employ a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : ¹H/¹³C NMR to verify connectivity of the indolinyl, triazolopyridazine, and pyridinyl moieties. Pay attention to thioether (-S-) linkage signals at ~2.8–3.2 ppm .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validate empirical formula consistency (C, H, N, S content) .
Advanced Research Questions
Q. What strategies address contradictory biological activity data in preclinical studies?
- Methodological Answer : Contradictions may arise from assay variability or off-target effects. Mitigation approaches include:
- Dose-response validation : Test compound activity across a broad concentration range (e.g., 1 nM–100 µM) in orthogonal assays (e.g., enzyme inhibition vs. cell viability) .
- Target engagement studies : Use biophysical methods (SPR, ITC) to confirm direct binding to the hypothesized target .
- Metabolite profiling : LC-MS/MS to rule out interference from degradation products or reactive metabolites .
Q. How can computational modeling optimize the synthesis of this compound?
- Methodological Answer : Integrate predictive tools with experimental workflows:
- Retrosynthetic planning : Use databases like Reaxys or Pistachio to identify feasible precursors and reaction pathways .
- DFT calculations : Predict transition states for cyclization steps (e.g., triazolo ring formation) to optimize reaction conditions (temperature, catalyst loading) .
- Machine learning : Train models on existing heterocyclic reaction data to prioritize high-yield routes .
Q. What are the challenges in achieving enantiomeric purity for analogs of this compound?
- Methodological Answer : Chirality in the indolin-1-yl or triazolopyridazine moieties requires:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-mediated coupling steps to control stereochemistry .
- Chiral chromatography : Separate enantiomers using HPLC with cellulose-based columns (e.g., Chiralpak IA) .
- Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with simulated data .
Methodological Considerations for Data Reproducibility
Q. How should researchers design experiments to ensure reproducibility in biological evaluations?
- Methodological Answer :
- Standardized protocols : Predefine cell lines (e.g., ATCC-validated), passage numbers, and culture conditions .
- Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups .
- Blinded analysis : Assign compound codes to avoid bias in data interpretation .
Q. What analytical methods resolve impurities in scaled-up synthesis?
- Methodological Answer :
- HPLC-DAD/MS : Monitor for byproducts (e.g., dehalogenated intermediates or oxidation products) .
- Crystallization optimization : Screen solvents (DMF, acetonitrile) to enhance crystal lattice exclusion of impurities .
- Kinetic studies : Identify impurity formation pathways (e.g., via Arrhenius plots) to adjust reaction times .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
